An In-depth Technical Guide to N-tert-Butylacetamide
An In-depth Technical Guide to N-tert-Butylacetamide
CAS Number: 762-84-5
This technical guide provides a comprehensive overview of N-tert-Butylacetamide, a versatile chemical compound with significant applications in research and industrial chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis protocols, and its role as a precursor in pharmaceutical development.
Chemical and Physical Properties
N-tert-Butylacetamide is a white crystalline solid at room temperature.[1] It is soluble in water and various organic solvents such as ethanol (B145695) and acetone.[1] The key physicochemical properties of N-tert-Butylacetamide are summarized in the tables below.
Table 1: General and Physical Properties of N-tert-Butylacetamide
| Property | Value | Reference |
| CAS Number | 762-84-5 | |
| Molecular Formula | C₆H₁₃NO | [2] |
| Molecular Weight | 115.17 g/mol | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 96-98 °C | [3] |
| Boiling Point | 194 °C | [3] |
| Density | 0.862 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 102 °C | [3] |
| Water Solubility | Soluble | [1] |
| pKa | 16.60 ± 0.46 (Predicted) | [4] |
Table 2: Spectroscopic and Chromatographic Data for N-tert-Butylacetamide
| Data Type | Value | Reference |
| IR Spectrum | Available on NIST WebBook | [2] |
| Mass Spectrum | Available on NIST WebBook | [2] |
| ¹³C NMR Spectrum | Available on SpectraBase | [5] |
| ¹H NMR Spectrum | Available from various suppliers | [6] |
| Kovats Retention Index (Standard non-polar) | 900 | |
| Kovats Retention Index (Semi-standard non-polar) | 867 | |
| Kovats Retention Index (Standard polar) | 1558 |
Synthesis of N-tert-Butylacetamide and its Derivatives
The primary method for synthesizing N-tert-butylamides is through the Ritter reaction.[7] This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form the amide.[7]
General Workflow for the Synthesis of N-tert-Butyl Amides
The following diagram illustrates a general workflow for the synthesis of N-tert-butyl amides using a modified Ritter reaction with tert-butyl acetate (B1210297) as the carbocation source.
Caption: General workflow for the synthesis of N-tert-butyl amides.
Detailed Experimental Protocol: Synthesis of N-tert-Butyl Amides via Modified Ritter Reaction
This protocol describes an efficient, solvent-free method for the synthesis of N-tert-butyl amides using oxalic acid dihydrate as a catalyst.[7]
Materials:
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Nitrile (1 equivalent)
-
tert-Butyl acetate (1.5 equivalents)
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Oxalic acid dihydrate (catalyst)
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Water (for recrystallization)
Procedure:
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In a round-bottom flask, combine the nitrile and tert-butyl acetate.
-
Add a catalytic amount of oxalic acid dihydrate to the mixture.
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Heat the reaction mixture under solvent-free conditions. The reaction temperature and time will vary depending on the specific nitrile used.
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Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid residue is then recrystallized from water to yield the pure N-tert-butyl amide.[7]
Role in Drug Development: The Case of Bosutinib (B1684425)
N-tert-butylamide moieties are present in various pharmaceutical compounds. A notable example is Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases used in the treatment of chronic myeloid leukemia (CML).[8] While not directly synthesized from N-tert-Butylacetamide, the synthesis of Bosutinib involves the formation of a complex molecule containing a related structural motif, highlighting the importance of N-alkyl amides in medicinal chemistry.
Synthesis of Bosutinib
The synthesis of Bosutinib is a multi-step process. One reported route starts from 3-methoxy-4-hydroxybenzoic acid and involves esterification, alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions to construct the final molecule.[1] Another approach utilizes an intramolecular cyclization as a key step to form the quinoline (B57606) ring system of Bosutinib.[3]
Mechanism of Action and Signaling Pathway of Bosutinib
Bosutinib functions by inhibiting the Src and c-Abl tyrosine kinases.[9] This inhibition blocks the phosphorylation of downstream signaling proteins, thereby disrupting key pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 signaling pathways.[9]
The diagram below illustrates the signaling cascade inhibited by Bosutinib.
Caption: Signaling pathway inhibited by Bosutinib.
Applications in Chemical Synthesis
Beyond its role in drug development, N-tert-Butylacetamide and its derivatives have several applications in organic synthesis:
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Versatile Solvent: It can be used as a polar aprotic solvent.[1]
-
Precursor Material: It serves as a starting material for the synthesis of pharmaceuticals and agrochemicals.[1]
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Surfactant: It can function as a surfactant in various formulations.[1]
Safety and Handling
N-tert-Butylacetamide should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In case of contact with eyes, rinse immediately with plenty of water.[10] If inhaled, move to fresh air.[10] For skin contact, wash off with plenty of water.[10]
This technical guide provides a foundational understanding of N-tert-Butylacetamide for researchers and professionals in the chemical and pharmaceutical sciences. The provided data and protocols are intended to support further research and development activities.
References
- 1. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butylamine - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
